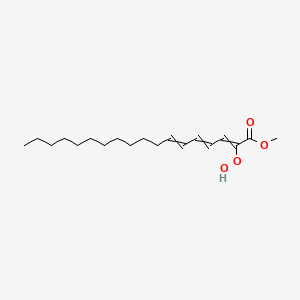
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate is an organic compound characterized by the presence of a hydroperoxy group attached to an octadecatrienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroperoxyoctadeca-2,4,6-trienoate typically involves the hydroperoxidation of methyl octadeca-2,4,6-trienoate. This reaction can be carried out using hydrogen peroxide in the presence of a catalyst, such as molybdenum or tungsten compounds, under controlled temperature and pressure conditions. The reaction is usually performed in an organic solvent like dichloromethane or toluene to facilitate the formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-hydroperoxyoctadeca-2,4,6-trienoate involves the interaction of its hydroperoxy group with various molecular targets. This interaction can lead to the formation of reactive oxygen species, which can modulate cellular signaling pathways and induce oxidative stress. The compound’s effects are mediated through its ability to donate or accept electrons, influencing redox reactions and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4,6-decatrienoate: Similar in structure but lacks the hydroperoxy group.
Methyl 2,4,6-octatrienoate: Another trienoate derivative with different chain length and functional groups.
Uniqueness
Methyl 2-hydroperoxyoctadeca-2,4,6-trienoate is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other trienoate derivatives and makes it a valuable compound for various applications.
Properties
CAS No. |
94936-69-3 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 2-hydroperoxyoctadeca-2,4,6-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h13-17,21H,3-12H2,1-2H3 |
InChI Key |
XHGJJHXNSVNDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC=C(C(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















